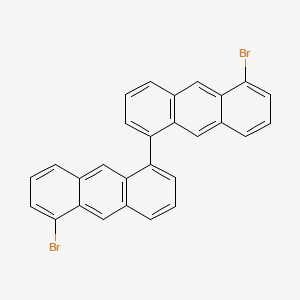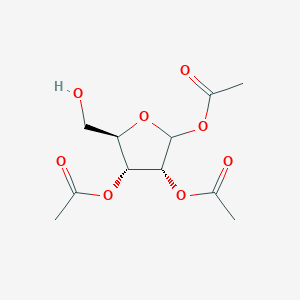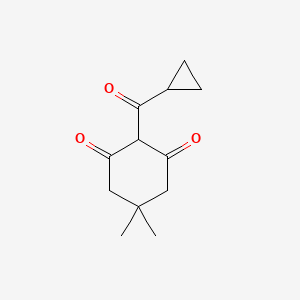
1-(5-Bromo-2-hydroxy-3-methylphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- It is a chemical compound with the following structure:
CH3−C(O)−C6H4−Br−OH
. - This compound is an organic ketone containing a bromine atom and a hydroxyl group attached to a phenyl ring. It is commonly used as a building block in organic synthesis.
1-(5-Bromo-2-hydroxy-3-methylphenyl)propan-1-one: , has the molecular formula .
Vorbereitungsmethoden
Synthetic Routes: One common synthetic route involves the reaction of 4-methylbenzoyl chloride with sodium bromide in the presence of a base (such as sodium hydroxide or triethylamine). This leads to the formation of 1-(5-bromo-2-hydroxy-3-methylphenyl)propan-1-one.
Reaction Conditions: The reaction typically occurs at room temperature or under mild heating conditions.
Industrial Production Methods: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale production.
Analyse Chemischer Reaktionen
Reactivity: 1-(5-Bromo-2-hydroxy-3-methylphenyl)propan-1-one can undergo various reactions, including
Common Reagents and Conditions: Reagents like sodium hydroxide, triethylamine, and bromine sources are commonly used.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1-(5-Bromo-2-hydroxy-3-methylphenyl)propan-1-one serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biology and Medicine: Researchers use it as a starting material for drug development and in studies related to enzyme inhibition.
Industry: It finds applications in the fragrance industry and as a flavoring agent.
Wirkmechanismus
- The exact mechanism by which this compound exerts its effects depends on its specific application. For example:
- As an enzyme inhibitor, it may interfere with specific metabolic pathways.
- In drug development, it could target specific receptors or enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Uniqueness: The presence of the bromine atom and hydroxyl group distinguishes 1-(5-Bromo-2-hydroxy-3-methylphenyl)propan-1-one from these similar compounds.
Remember that this information is based on available knowledge up to my last update in 2021.
Eigenschaften
CAS-Nummer |
2887-56-1 |
|---|---|
Molekularformel |
C10H11BrO2 |
Molekulargewicht |
243.10 g/mol |
IUPAC-Name |
1-(5-bromo-2-hydroxy-3-methylphenyl)propan-1-one |
InChI |
InChI=1S/C10H11BrO2/c1-3-9(12)8-5-7(11)4-6(2)10(8)13/h4-5,13H,3H2,1-2H3 |
InChI-Schlüssel |
SKZDSFWVNVYIIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C(C(=CC(=C1)Br)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13078084.png)
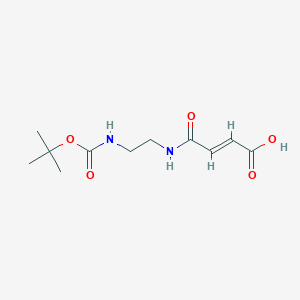
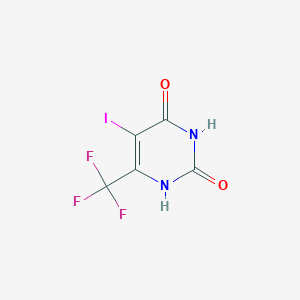

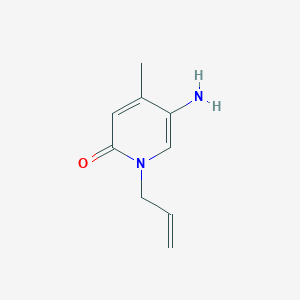
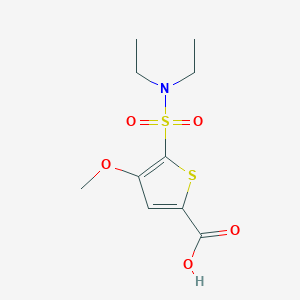
![4-[Methyl(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13078100.png)

